Structural Differentiation: α-Silane vs. γ-Silane Architecture
The compound is an α-aminosilane, with a single methylene (-CH2-) spacer between the silicon and nitrogen atoms. This contrasts with the propylene (-CH2-CH2-CH2-) spacer found in common γ-aminosilanes like 3-aminopropyltrimethoxysilane (APTMS) or N-methylaminopropyltrimethoxysilane (MAPTMS) . The structural difference is fundamental and leads to quantifiable changes in reactivity [1].
vs 3‑carbon (propylene) in γ‑silanes
| Evidence Dimension | Spacer length between Si and N atoms |
|---|---|
| Target Compound Data | 1 carbon (methylene group) |
| Comparator Or Baseline | γ-aminosilanes (e.g., APTMS, MAPTMS): 3 carbons (propylene group) |
| Quantified Difference | Spacer length reduced by 66% (from 3 carbons to 1 carbon) |
| Conditions | Molecular structure comparison |
Why This Matters
The shorter spacer enables a significantly faster hydrolysis rate, making this compound suitable for applications requiring rapid curing or low-temperature activation, which is not achievable with conventional γ-aminosilanes.
- [1] Chinasilicon.net. α硅烷偶联剂应用研讨 (Discussion on the Application of α-Silane Coupling Agents). View Source
